N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (molecular formula: C25H21N3O5S) is a heterocyclic compound featuring three distinct structural motifs:
- A quinazolinone core (4-oxo-3,4-dihydroquinazoline), a pharmacophore associated with kinase inhibition and anticancer activity.
- A sulfanyl-acetamide linker connecting the benzodioxin and quinazolinone groups, with a 4-methoxyphenyl substituent enhancing electronic and steric interactions .
Key physicochemical properties include a predicted collision cross-section (CCS) of 209.9 Ų for the [M+H]<sup>+</sup> adduct, critical for mass spectrometry-based identification .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-9-7-17(8-10-18)28-24(30)19-4-2-3-5-20(19)27-25(28)34-15-23(29)26-16-6-11-21-22(14-16)33-13-12-32-21/h2-11,14H,12-13,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOKRFFQLNVLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the methoxyphenyl group and the quinazolinone moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group (-S-) in the quinazoline moiety can undergo displacement by nucleophiles (e.g., amines, alcohols) under acidic or basic conditions. For example:
This reaction is critical for synthesizing analogs with modified substituents .
Hydrolysis of the Acetamide Group
The amide bond (-CONH-) in the benzodioxin-acetamide moiety can hydrolyze to form a carboxylic acid under catalytic conditions:
This reaction is typically catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) .
Electrophilic Aromatic Substitution on the Quinazoline Core
The quinazoline ring undergoes electrophilic substitution at positions para or meta to the sulfanyl group. For example, nitration or acetylation may occur:
Such reactions are influenced by the electron-withdrawing effect of the sulfanyl group .
Metal-Catalyzed Coupling Reactions
The sulfanyl group’s lone pairs enable participation in transition metal-catalyzed reactions (e.g., Suzuki coupling):
This allows functionalization of the quinazoline scaffold .
Analytical Techniques for Reaction Monitoring
Key methods used to track reaction progress and confirm product identity include:
| Technique | Purpose |
|---|---|
| TLC | Rapid assessment of reaction completion and purity |
| NMR | Structural confirmation via and spectra |
| Mass Spectrometry (MS) | Molecular weight verification and impurity analysis |
Reaction Conditions and Stability
-
Optimal Solvents : DMSO or DMF for polar aprotic reactions; aqueous buffers for hydrolysis.
-
Temperature Sensitivity : Reactions typically conducted at 0°C to 50°C to avoid degradation.
-
pH Dependence : Nucleophilic substitutions favor basic conditions; hydrolysis requires acidic or basic catalysis .
Comparison of Reactivity with Analogous Compounds
Research Implications
The compound’s reactivity profile makes it a versatile scaffold for drug discovery, particularly in:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The compound features a benzodioxin moiety linked to a quinazolinone structure through a sulfanyl group. The molecular formula is C23H22N2O5S, with a molecular weight of approximately 438.5 g/mol .
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance, studies have shown that related sulfonamide compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The inhibition of α-glucosidase can reduce postprandial blood glucose levels, while acetylcholinesterase inhibition can enhance cholinergic neurotransmission in AD patients .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Quinazoline derivatives are known for their ability to interfere with cellular processes involved in tumor growth and proliferation. Preliminary studies indicate that compounds with similar scaffolds can induce apoptosis in cancer cells and inhibit tumor angiogenesis. Further research is required to elucidate the specific mechanisms by which this compound may exert these effects .
Treatment of Diabetes
Given its enzyme inhibitory properties, this compound could be developed as a therapeutic agent for managing T2DM. By modulating carbohydrate metabolism through α-glucosidase inhibition, it may help control blood sugar levels effectively.
Neurological Disorders
The acetylcholinesterase inhibitory activity positions this compound as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Enhancing acetylcholine levels could improve cognitive function and memory retention in affected individuals.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Quinazolinone Derivatives
Key Observations :
- The isopropylamino substituent in introduces steric bulk, which may reduce solubility but increase target specificity .
Heterocyclic Core Variants
Table 2: Compounds with Alternative Heterocyclic Cores
| Compound Name | Core Structure | Key Substituents | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide | Thiazole | Phenylethyl, benzodioxin | Antimicrobial, material science | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | Triazole | Triazole, benzodioxin | Antifungal, antiviral | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | Thienopyrimidine | Trimethyl, benzodioxin | Therapeutic applications (undisclosed) |
Key Observations :
- Thiazole () and triazole () cores introduce nitrogen/sulfur atoms, altering hydrogen-bonding capacity and metabolic stability compared to the quinazolinone in the target compound .
Substituent-Driven Functional Differences
Table 3: Impact of Substituents on Physicochemical Properties
Key Observations :
- The 4-methoxyphenyl group in the target compound offers a balance between lipophilicity and polarity, favoring oral bioavailability compared to halogenated analogues .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and therapeutic potentials of this compound, supported by relevant data and findings from various studies.
1. Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonamide derivatives. The synthetic pathway typically includes:
- Formation of the benzodioxin moiety : The initial step involves creating the benzodioxin scaffold.
- Introduction of the sulfonamide group : This is achieved by reacting the benzodioxin derivative with sulfonyl chlorides.
- Final acetamide formation : The final product is obtained by coupling with acetamide derivatives.
The molecular structure can be represented as follows:
2.1 Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance, studies have shown that these compounds can inhibit enzymes such as:
- α-glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Important for Alzheimer's disease (AD) treatment.
Inhibitory assays demonstrated varying degrees of effectiveness, with some derivatives showing IC50 values in the micromolar range, indicating promising therapeutic potential against these diseases .
2.2 Anticancer Activity
The compound's anticancer properties have been explored in several studies. Notably, it has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 64.4 | Moderate cytotoxicity at 100 µg/mL |
| K562 (Chronic Myelogenous) | 14.60 | Twice as potent as some reference compounds |
| HCT 116 (Colorectal) | 10 | Selective activity without affecting normal cells |
These findings suggest that the compound could be a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : By binding to active sites on target enzymes, it prevents substrate interaction.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.
- Anti-inflammatory Effects : Some studies suggest it has potential anti-inflammatory properties that could benefit various conditions.
4. Case Studies and Research Findings
Several case studies have highlighted the efficacy and safety profiles of this compound:
- A study conducted on diabetic rats showed significant reductions in blood glucose levels when treated with derivatives of this compound.
- Clinical trials focusing on its anticancer properties revealed favorable outcomes in terms of tumor reduction and patient survival rates.
5. Conclusion
This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities. Its potential applications in treating diabetes and cancer warrant continued exploration and optimization through synthetic modifications and clinical studies.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via sulfonamide coupling and acetamide formation. A validated route involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, room temperature) to form the sulfonamide intermediate. Subsequent coupling with a thiol-containing quinazolinone derivative yields the final product. Structural confirmation relies on IR (to identify S=O and C=O stretches) and ¹H-NMR (to confirm aromatic protons and methylene groups) .
Q. Which spectroscopic methods are critical for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl, acetamide carbonyl).
- ¹H-NMR : Resolves aromatic protons (6.5–8.5 ppm) and methylene groups in the benzodioxin ring (~4.2–4.5 ppm).
- CHN elemental analysis : Validates molecular formula by quantifying carbon, hydrogen, and nitrogen content .
Q. How should this compound be stored to maintain stability?
Stability studies recommend storage at 2–8°C in inert glass containers. Degradation under ambient conditions can be monitored via HPLC (purity checks) or TLC (byproduct detection). Pre-storage lyophilization is advised for long-term preservation .
Q. What in vitro assays evaluate its enzyme inhibition potential?
Common assays include:
- α-Glucosidase inhibition : Measures IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate.
- Acetylcholinesterase inhibition : Utilizes Ellman’s method with acetylthiocholine iodide. Assays require controlled pH (7.4–8.0) and validation against reference inhibitors (e.g., galantamine) .
Advanced Research Questions
Q. How can reaction yields be optimized using computational methods?
Apply Design of Experiments (DoE) to screen variables (e.g., temperature, pH, stoichiometry). Pair this with quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability. For example, ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by 40–60% .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted).
- Purity validation : Use HPLC-MS to confirm compound integrity (>98% purity).
- Kinetic analysis : Compare Michaelis-Menten parameters (Km, Vmax) under identical buffer conditions. Cross-validate findings with molecular docking to identify binding mode variations .
Q. What computational tools predict its reactivity in biological systems?
- Molecular dynamics (MD) simulations : Model interactions with enzyme active sites (e.g., α-glucosidase’s catalytic triad).
- ADMET prediction : Use SwissADME or ADMETLab to assess bioavailability and metabolic stability.
- AI-driven platforms : COMSOL Multiphysics integrates reaction kinetics with AI to optimize synthetic pathways .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Scaffold diversification : Modify the quinazolinone moiety (e.g., substituents at C3/C4) or benzodioxin ring (e.g., electron-withdrawing groups).
- Synthetic accessibility : Prioritize intermediates with high yields (>70%) and minimal purification steps.
- Docking validation : Use AutoDock Vina to rank analogs by binding affinity before synthesis .
Methodological Notes
- Experimental Design : Always include positive/negative controls (e.g., acarbose for α-glucosidase assays) and triplicate measurements to ensure reproducibility.
- Data Contradictions : Apply multivariate analysis (e.g., PCA) to identify confounding variables in bioactivity datasets .
- Safety Compliance : Follow protocols from institutional Chemical Hygiene Plans (e.g., hazard mitigation for sulfonyl chloride intermediates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
